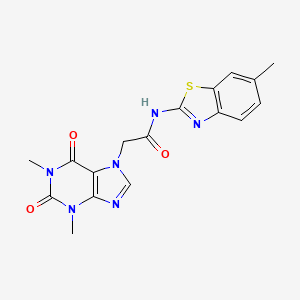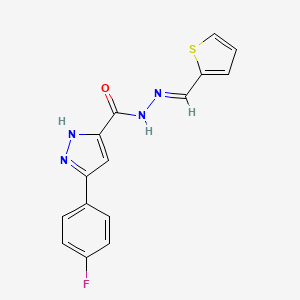![molecular formula C26H28N4O4S B11639612 (6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6Z)-2-butil-5-imino-6-{3-metoxi-4-[2-(4-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona es una molécula orgánica compleja con posibles aplicaciones en diversos campos científicos. Este compuesto presenta una estructura única que incluye un núcleo tiadiazolo-pirimidinona, conocido por su actividad biológica y posibles usos terapéuticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6Z)-2-butil-5-imino-6-{3-metoxi-4-[2-(4-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona generalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo tiadiazolo-pirimidinona, seguido de la introducción de los grupos butilo, imino y bencilideno en condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen varios agentes alquilantes, agentes oxidantes y catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para producir el compuesto a escala comercial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto (6Z)-2-butil-5-imino-6-{3-metoxi-4-[2-(4-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona puede someterse a varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que potencialmente cambia su actividad biológica.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, niveles de pH y el uso de solventes para facilitar las transformaciones deseadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir derivados de amina o alcohol. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a productos químicos diversos.
Aplicaciones Científicas De Investigación
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto puede permitirle interactuar con macromoléculas biológicas, convirtiéndolo en un candidato para estudiar la inhibición enzimática o la unión a receptores.
Medicina: Debido a su posible actividad biológica, el compuesto podría investigarse para usos terapéuticos, como propiedades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de (6Z)-2-butil-5-imino-6-{3-metoxi-4-[2-(4-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y desencadenando vías de señalización descendentes. Los objetivos moleculares y las vías exactas involucradas dependerían del contexto biológico específico y requerirían más validación experimental.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un intermedio químico ampliamente utilizado con una estructura más simple pero una reactividad similar en la síntesis orgánica.
Sitagliptina: Un medicamento antidiabético con una aplicación terapéutica diferente pero una complejidad comparable en su estructura molecular.
Singularidad
La singularidad de (6Z)-2-butil-5-imino-6-{3-metoxi-4-[2-(4-metilfenoxi)etoxi]bencilideno}-5,6-dihidro-7H-[1,3,4]tiadiazolo[3,2-a]pirimidin-7-ona radica en su combinación específica de grupos funcionales y el núcleo tiadiazolo-pirimidinona, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para explorar nuevas reacciones químicas y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C26H28N4O4S |
|---|---|
Peso molecular |
492.6 g/mol |
Nombre IUPAC |
(6Z)-2-butyl-5-imino-6-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H28N4O4S/c1-4-5-6-23-29-30-24(27)20(25(31)28-26(30)35-23)15-18-9-12-21(22(16-18)32-3)34-14-13-33-19-10-7-17(2)8-11-19/h7-12,15-16,27H,4-6,13-14H2,1-3H3/b20-15-,27-24? |
Clave InChI |
ZJPGENXWCIUOKA-UCXLZHGVSA-N |
SMILES isomérico |
CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C)OC)/C(=O)N=C2S1 |
SMILES canónico |
CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C)OC)C(=O)N=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)
![2-Phenyl-4-(pyridin-2-ylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11639552.png)
![5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639574.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)




![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)
